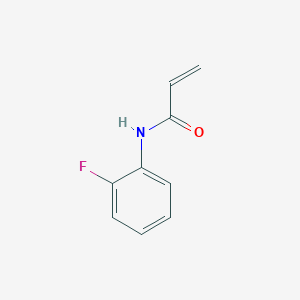

N-(2-fluorophenyl)acrylamide

Description

BenchChem offers high-quality N-(2-fluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRBMZOMHKBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The N-(2-Fluorophenyl)acrylamide Motif: Structural Dynamics and Covalent Reactivity

Executive Summary: The Warhead Paradigm

N-(2-fluorophenyl)acrylamide represents a fundamental "warhead" scaffold in the design of Targeted Covalent Inhibitors (TCIs). In modern drug discovery, particularly for kinases (e.g., BTK, EGFR), the acrylamide moiety serves as a weak electrophile capable of forming an irreversible covalent bond with a nucleophilic cysteine residue in the target protein's active site.

The inclusion of the ortho-fluorine atom is not merely decorative; it is a calculated medicinal chemistry tactic to:

-

Modulate Electrophilicity: The electron-withdrawing nature of fluorine inductively activates the

-carbon of the acrylamide, fine-tuning the rate of Michael addition. -

Block Metabolism: Fluorine substitution at the 2-position blocks potential Phase I metabolic hydroxylation at a metabolically labile site.

-

Influence Conformation: The steric and electrostatic properties of the fluorine atom can induce specific torsional preferences, potentially pre-organizing the molecule for binding.

Chemical Architecture & Electronic Properties

The Electrophilic Trigger

The core mechanism of action is the Michael Addition . The acrylamide acts as a Michael acceptor (

-

Reaction Type: 1,4-Conjugate Addition.

-

Selectivity: Acrylamides are "soft" electrophiles, preferring "soft" nucleophiles like thiols (Cysteine) over "hard" nucleophiles like hydroxyls (Serine/Threonine) or amines (Lysine). This selectivity is crucial for reducing off-target toxicity.

The Ortho-Fluorine Effect

The 2-fluoro substituent exerts a specific electronic influence on the amide nitrogen, which propagates to the vinyl group.

-

Inductive Effect (-I): Fluorine pulls electron density from the phenyl ring. This decreases the electron density on the amide nitrogen, reducing its resonance donation into the carbonyl. Consequently, the carbonyl becomes more electron-deficient, increasing the electrophilicity of the

-carbon. -

Result: N-(2-fluorophenyl)acrylamide is generally more reactive toward glutathione (GSH) than unsubstituted N-phenylacrylamide, but less reactive than nitro-substituted variants. This places it in the "Goldilocks zone"—reactive enough to modify the target, but stable enough to survive systemic circulation.

Synthetic Protocol: Self-Validating Workflow

The synthesis of N-(2-fluorophenyl)acrylamide is a standard nucleophilic acyl substitution (Schotten-Baumann conditions).

Materials

-

Substrate: 2-Fluoroaniline (1.0 eq)

-

Reagent: Acryloyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: NaHCO3 (sat. aq.)

Step-by-Step Methodology

-

Setup: Purge a round-bottom flask with

. Add 2-fluoroaniline and DCM. Cool to -

Base Addition: Add TEA dropwise. The solution may darken slightly.

-

Acylation: Add acryloyl chloride dropwise over 15 minutes. Critical: Maintain temperature

to prevent polymerization of the acrylamide. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Validation (TLC): Check consumption of aniline. (Mobile phase: 30% EtOAc/Hexanes). The product will be less polar than the aniline.

-

Workup: Wash with

(to remove unreacted aniline/base), then sat. -

Purification: Flash column chromatography or recrystallization from EtOH/Water.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for N-(2-fluorophenyl)acrylamide via acyl substitution.

Structural Characterization (Data Tables)

Researchers must validate the structure using NMR. The fluorine atom creates distinctive splitting patterns (

Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Notes |

| Amide NH | 9.8 - 10.2 | Broad Singlet | 1H | Exchangeable with |

| Aromatic H (6) | 8.1 - 8.2 | Multiplet (td) | 1H | Ortho to N, affected by F coupling. |

| Aromatic H (3,4,5) | 7.1 - 7.5 | Multiplet | 3H | Complex splitting due to F. |

| Vinyl | 6.5 - 6.7 | dd | 1H | Trans to carbonyl ( |

| Vinyl | 6.2 - 6.3 | dd | 1H | Cis to carbonyl ( |

| Vinyl | 5.7 - 5.8 | dd | 1H | Geminal ( |

Mass Spectrometry (LC-MS)

-

Formula:

-

Exact Mass: 165.06

-

Observed Ion:

Reactivity Profiling: The GSH Assay

To determine if the "warhead" is suitable for drug development, its intrinsic reactivity (

The Protocol (Pseudo-first order kinetics)

-

Stock Solution: Dissolve N-(2-fluorophenyl)acrylamide in DMSO (10 mM).

-

GSH Solution: Prepare 20 mM GSH in Phosphate Buffer (pH 7.4).

-

Incubation: Mix 1:10 ratio (Compound:GSH) to ensure pseudo-first order conditions.

-

Monitoring: Measure the disappearance of the parent compound peak via HPLC-UV or LC-MS at time intervals (

min). -

Calculation: Plot

vs time. The slope is

Visualization: Mechanism of Action

Figure 2: Mechanism of Covalent Inhibition via Michael Addition.

References

-

Birkholz, A., et al. (2020). "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution."[1] Journal of Medicinal Chemistry. [Link]

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. [Link]

Sources

Technical Guide: 2-Fluoroaniline Acrylamide Derivatives in Targeted Covalent Inhibition

Executive Summary

This guide details the physicochemical properties, synthesis, and mechanistic application of 2-fluoroaniline acrylamide derivatives . These structures serve as the critical "warhead" motif in Targeted Covalent Inhibitors (TCIs), a class of drugs designed to irreversibly bind to specific cysteine residues in kinases (e.g., EGFR, BTK).[1]

While the core scaffold (N-(2-fluorophenyl)acrylamide ) has a low molecular weight (~165 Da), its derivatives used in clinical oncology (e.g., Osimertinib, Afatinib) are optimized to the 400–600 Da range to maximize selectivity and bioavailability. This document provides a self-validating workflow for the synthesis and characterization of these derivatives, emphasizing the role of the ortho-fluorine atom in conformational locking and metabolic stability.

Part 1: Structural Chemistry & Rational Design

The Core Scaffold

The fundamental unit is N-(2-fluorophenyl)acrylamide .[1] In drug discovery, this unit is rarely used in isolation but is fused to a larger heteroaromatic core (quinazoline, pyrimidine) that directs the molecule to the ATP-binding pocket of the target protein.

-

Role: Electrophilic "Warhead" (Michael Acceptor)

The "Ortho-Fluoro" Effect

The substitution of fluorine at the 2-position (ortho) of the aniline ring is not arbitrary. It serves two critical mechanistic functions:

-

Conformational Locking: The high electronegativity of fluorine creates an intramolecular hydrogen bond-like electrostatic interaction with the amide hydrogen (N-H[1]···F). This planarizes the molecule, pre-organizing it for the narrow binding cleft of the kinase.

-

Metabolic Stability: The fluorine atom blocks potential oxidation sites on the phenyl ring and modulates the pKa of the amide nitrogen, tuning the reactivity of the acrylamide double bond to prevent non-specific toxicity (e.g., reaction with Glutathione).

Mechanism of Action: The Michael Addition

The acrylamide moiety acts as a Michael acceptor.[1] Upon binding to the kinase active site, a non-catalytic cysteine residue (thiol nucleophile) attacks the

Figure 1: Mechanism of covalent inhibition via Michael addition between the acrylamide warhead and a cysteine thiol.

Part 2: Molecular Weight & Physicochemical Profiling

For researchers developing new derivatives, tracking Molecular Weight (MW) is vital for maintaining "drug-likeness" (Lipinski’s Rule of 5).[1] The core warhead is small, allowing significant room for the "recognition element" (the rest of the drug) without exceeding the 500–600 Da ceiling typical for oral bioavailability.

Comparative Molecular Weight Data

The table below contrasts the core warhead with clinically approved derivatives, demonstrating how the scaffold is elaborated.

| Compound | Class | Molecular Weight ( g/mol ) | Formula | Target |

| N-(2-fluorophenyl)acrylamide | Core Scaffold | 165.16 | C₉H₈FNO | N/A |

| Osimertinib | 3rd Gen EGFR Inhibitor | 499.61 | C₂₈H₃₃N₇O₂ | EGFR (T790M) |

| Afatinib | 2nd Gen EGFR Inhibitor | 485.94 | C₂₄H₂₅ClFN₅O₃ | EGFR/HER2 |

| Neratinib | HER2 Inhibitor | 557.04 | C₃₀H₂₉ClN₆O₃ | HER2 |

Impact on Permeability[1]

-

Target MW Range: 450–550 g/mol .[1]

-

Rationale: Derivatives <400 g/mol often lack sufficient binding affinity (selectivity).[1] Derivatives >600 g/mol suffer from poor cellular permeability, reducing the intracellular concentration available to react with the kinase.[1]

Part 3: Synthesis & Characterization Protocol

Objective: Synthesize a 2-fluoroaniline acrylamide derivative and validate its Molecular Weight. Safety Note: Acryloyl chloride is a lachrymator and toxic.[1] 2-fluoroaniline is toxic if absorbed.[1][3] Perform all steps in a fume hood.

Experimental Workflow

Figure 2: Step-by-step synthesis and validation workflow for acrylamide derivatives.

Detailed Protocol

-

Preparation:

-

Dissolve 2-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Triethylamine (TEA) (1.2 eq) as a base to scavenge HCl.[1]

-

Cool the mixture to 0°C in an ice bath. Explanation: Low temperature prevents polymerization of the acrylamide double bond.

-

-

Acylation:

-

Work-up:

-

Validation (Critical Step):

References

-

Santa Cruz Biotechnology. N-(2-fluorophenyl)acrylamide Product Data. Retrieved from scbt.com.[1] Link

-

PubChem. Afatinib Compound Summary (CID 10184653).[1] National Library of Medicine.[1][4] Link[1]

-

PubChem. Osimertinib Compound Summary (CID 71496458).[1][4][5] National Library of Medicine.[1][4] Link

-

Chemical Society Reviews. Advances in covalent kinase inhibitors.[1] (2020).[1][6] Discusses the role of acrylamide warheads in drug design. Link

Sources

Comparative Technical Profile: N-Phenylacrylamide vs. N-(2-Fluorophenyl)acrylamide

[1]

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the acrylamide warhead is the industry standard for targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR).[1] While N-phenylacrylamide (NPA) serves as the structural prototype, N-(2-fluorophenyl)acrylamide (2-F-NPA) represents a critical optimization step. The introduction of the ortho-fluorine atom is not merely a lipophilic modification; it fundamentally alters the electronic landscape of the Michael acceptor, modulates the conformational entropy of the drug-target complex, and blocks metabolic labile sites.

This guide details the physicochemical divergence, synthetic pathways, and reactivity profiles of these two core scaffolds.

Chemical Architecture & Electronic Profiling

The transition from NPA to 2-F-NPA introduces significant electronic and steric perturbations driven by the high electronegativity (

Electronic Induction and Warhead Activation

The acrylamide moiety acts as a Michael acceptor. The reactivity of the

-

N-Phenylacrylamide (NPA): The phenyl ring acts as a weak electron sink, but the amide nitrogen lone pair donates density into the carbonyl (resonance), tempering the electrophilicity of the

-carbon. -

N-(2-Fluorophenyl)acrylamide (2-F-NPA): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (

). This pulls electron density from the phenyl ring, which in turn pulls density from the amide nitrogen.-

Result: The amide nitrogen becomes less basic and less capable of donating into the carbonyl.

-

Consequence: The carbonyl carbon becomes more electron-deficient, increasing the polarization of the alkene and enhancing the electrophilicity of the

-carbon toward cysteine thiols.

-

Conformational Locking (The Ortho-Fluorine Effect)

In NPA, the phenyl ring and amide plane often rotate to balance conjugation (planarity) against steric clash. In 2-F-NPA, the ortho-fluorine introduces a dipole-dipole interaction with the amide carbonyl and a potential weak intramolecular hydrogen bond with the amide N-H.

-

Conformation: The 2-F substituent often favors a conformation that minimizes dipole repulsion with the carbonyl oxygen, effectively "locking" the rotatable bond between the nitrogen and the phenyl ring.

-

Entropic Benefit: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to the protein pocket is reduced (

is less negative), potentially improving affinity (

Physicochemical Comparison Table

| Property | N-Phenylacrylamide (NPA) | N-(2-Fluorophenyl)acrylamide (2-F-NPA) | Impact of Fluorination |

| Formula | - | ||

| MW | 147.18 g/mol | 165.17 g/mol | +18 Da |

| ClogP | ~1.2 | ~1.5 | Increased Lipophilicity (Membrane Permeability) |

| Amide N-H pKa | ~15-16 | ~14-15 | Increased Acidity (Stronger H-bond donor) |

| Moderate | High | Faster Covalent Bond Formation | |

| Metabolic Stability | Susceptible to ortho-hydroxylation | Ortho-blocked | Blocked CYP450 oxidation at 2-position |

Synthetic Methodology

The synthesis of both compounds utilizes a Schotten-Baumann-type acylation. However, the reduced nucleophilicity of 2-fluoroaniline requires strict anhydrous conditions and stronger driving forces compared to aniline.

Reaction Scheme Visualization

The following diagram illustrates the parallel synthesis pathways and the critical Michael Addition mechanism used in biological inhibition.

Caption: Figure 1. Parallel synthetic pathway for acrylamide warheads and their subsequent mechanism of action (Michael Addition) with cysteine residues.

Optimized Experimental Protocol

Objective: Synthesis of N-(2-fluorophenyl)acrylamide (2-F-NPA). Scale: 10 mmol.

Reagents:

-

2-Fluoroaniline (1.11 g, 10 mmol)

-

Acryloyl chloride (1.09 g, 12 mmol, 1.2 eq) - Freshly distilled or high purity.

-

Triethylamine (Et3N) (1.52 g, 15 mmol, 1.5 eq)

-

Dichloromethane (DCM) (anhydrous, 40 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 2-fluoroaniline and DCM. Cool the solution to 0°C using an ice/water bath. -

Base Addition: Add Triethylamine dropwise to the stirred solution. Ensure the temperature remains <5°C to prevent side reactions.

-

Acylation: Add Acryloyl chloride dropwise over 15 minutes. Note: The reaction is exothermic. Acryloyl chloride is a lachrymator; perform in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Work-up:

-

Quench with saturated

(20 mL). -

Extract the organic layer and wash sequentially with:

-

1M HCl (20 mL) – Removes unreacted aniline.

-

Brine (20 mL).

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography if necessary.

-

Expected Yield: 85–95%.

-

Appearance: White to pale yellow solid.

-

Covalent Reactivity & Biological Implications[2][4][5][6][7][8][9]

The core differentiator between NPA and 2-F-NPA is the kinetic parameter

The Kinetic Framework

- (Affinity): Influenced by the scaffold and the "ortho-effect" of the fluorine. The 2-F substitution can improve shape complementarity in specific hydrophobic pockets (e.g., the hydrophobic lip near Cys481 in BTK).

-

(Reactivity): The rate of bond formation.

-

NPA: Baseline reactivity. Half-life (

) with Glutathione (GSH) is approx. 180 mins (at 5mM GSH). -

2-F-NPA: Enhanced reactivity. The electron-withdrawing fluorine lowers the LUMO energy of the alkene, making it more susceptible to nucleophilic attack. This results in a higher

.

-

Metabolic Stability (MetID)

A major failure mode for N-phenylacrylamides is oxidative metabolism.

-

NPA Liability: The para and ortho positions of the phenyl ring are electron-rich and prone to hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4), leading to rapid clearance or toxic quinone-imine formation.

-

2-F-NPA Advantage: Fluorine blocks the ortho position. The C-F bond is metabolically inert (Bond Energy ~116 kcal/mol vs C-H ~99 kcal/mol). This forces metabolism to less favorable positions, extending the drug's half-life (

) in vivo.

Selectivity Risks

While 2-F-NPA is a more potent warhead, higher reactivity correlates with "off-target" toxicity (promiscuous binding to other cellular thiols).

-

Mitigation: In drug design (e.g., Osimertinib), the reactivity of the acrylamide is often tuned down by adding steric bulk or electron-donating groups elsewhere, or by relying on the non-covalent scaffold to provide extreme specificity (

) before the reaction occurs.

References

-

Reactivity of Acrylamides with Glutathione

- Title: Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides.

- Source:ACS Medicinal Chemistry Letters (2020).

-

URL:[Link]

-

Synthesis of Substituted Acrylamides

- Title: Simple and Efficient Synthesis of N-Aryl Acrylamides.

- Source:Royal Society of Chemistry (RSC) Advances (2016).

-

URL:[Link]

-

Covalent Kinase Inhibitor Design

- Title: The structure-based design of covalent kinase inhibitors.

- Source:Journal of Medicinal Chemistry (2019).

-

URL:[Link]

-

The Fluorine Effect in Medicinal Chemistry

-

Title: Fluorine in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry (2008).

-

URL:[Link]

-

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline

For: Researchers, scientists, and drug development professionals

Introduction

N-(2-fluorophenyl)acrylamide is a key building block in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. Its structure incorporates a reactive acrylamide moiety, which can act as a Michael acceptor, enabling covalent bond formation with specific amino acid residues, often cysteine, in the active site of target proteins. This covalent modification can lead to potent and irreversible inhibition, a desirable characteristic for certain therapeutic agents. This document provides a comprehensive guide to the synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.

Chemical Principles and Reaction Mechanism

The synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline is typically achieved through a nucleophilic acyl substitution reaction, specifically an acylation reaction. A common and effective method for this transformation is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of an amine (2-fluoroaniline) with an acyl chloride (acryloyl chloride) in the presence of a base.[1][2][3]

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[4] This results in the formation of a tetrahedral intermediate.[1][2]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) formed as a byproduct.[4][5] This deprotonation of the protonated amide yields the final N-(2-fluorophenyl)acrylamide product and prevents the protonation of the starting amine, which would render it non-nucleophilic.

The choice of base is crucial. An inorganic base in a two-phase system (e.g., aqueous NaOH and an organic solvent) is a classic Schotten-Baumann condition.[3] Alternatively, an organic base such as triethylamine can be used in a single organic phase. Tertiary amines like triethylamine act as HCl scavengers without competing in the acylation reaction, as they do not have a proton on the nitrogen to be removed after acylation.[6]

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(2-fluorophenyl)acrylamide.

Detailed Mechanism

Caption: Mechanism of the Schotten-Baumann reaction for N-(2-fluorophenyl)acrylamide synthesis.

Experimental Protocol

This protocol details the synthesis of N-(2-fluorophenyl)acrylamide on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich | 348-54-9 | - |

| Acryloyl chloride | 98% | Sigma-Aldrich | 814-68-6 | Highly corrosive and moisture sensitive. Handle with care.[7][8][9][10] |

| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich | 121-44-8 | Dried over KOH pellets. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | - |

| Saturated aq. NaHCO3 | - | - | - | For workup. |

| Brine | - | - | - | Saturated aqueous NaCl solution. |

| Anhydrous MgSO4 | - | Sigma-Aldrich | 7487-88-9 | For drying. |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions

-

Acryloyl chloride is highly toxic, corrosive, and flammable. It reacts violently with water.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8]

-

2-Fluoroaniline is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Triethylamine is flammable and corrosive. Handle with care.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of N-(2-fluorophenyl)acrylamide.

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoroaniline (5.0 g, 45.0 mmol) and triethylamine (6.3 mL, 45.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Acryloyl Chloride: Cool the solution to 0 °C using an ice bath. Add acryloyl chloride (4.0 mL, 49.5 mmol) dropwise to the stirred solution over a period of 30 minutes. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Workup: Upon completion of the reaction, quench by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 2 M aqueous HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (20 mL).[11] The acidic wash removes any unreacted 2-fluoroaniline and triethylamine, while the basic wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel.

-

Column Preparation: Pack a chromatography column with silica gel using a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product, as identified by TLC.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield N-(2-fluorophenyl)acrylamide as a solid. A yield of approximately 92% can be expected.[11]

Characterization

The identity and purity of the synthesized N-(2-fluorophenyl)acrylamide should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| Appearance | Pale yellow solid.[11] |

| Melting Point | To be determined experimentally and compared with literature values. |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.40-8.20 (m, 1H), 7.80-7.60 (m, 1H), 7.20-7.00 (m, 3H), 6.50-6.30 (dd, 1H), 6.20-6.00 (dd, 1H), 5.80-5.60 (dd, 1H). |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 164.0, 154.0 (d, J=245 Hz), 131.0, 128.0, 125.0 (d, J=8 Hz), 124.5 (d, J=3 Hz), 121.5, 115.0 (d, J=20 Hz). |

| Mass Spectrometry (EI) | m/z (%): 165 (M+, 27), 111 (100).[11] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | - Ensure all reagents are dry, especially DCM and triethylamine. - Check the purity of the starting materials. - Increase the reaction time or slightly warm the reaction mixture. |

| Loss of product during workup. | - Ensure proper phase separation during extraction. - Avoid overly aggressive washing. | |

| Impure Product | Incomplete removal of starting materials or byproducts. | - Ensure thorough washing during the workup. - Optimize the solvent system for column chromatography for better separation. |

| Polymerization of the product. | - Acrylamides can polymerize. Store the final product in a cool, dark place, and consider adding a polymerization inhibitor if long-term storage is required. |

Conclusion

The synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline via the Schotten-Baumann reaction is a reliable and high-yielding method. Careful control of reaction conditions, particularly the exclusion of moisture and the slow addition of the highly reactive acryloyl chloride, is essential for a successful outcome. The purification by column chromatography provides a product of high purity suitable for subsequent applications in drug discovery and development. The characterization data presented serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

-

Stack Exchange. (2024, August 8). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). Retrieved from [Link]

-

New Jersey Department of Health. Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. rsc.org [rsc.org]

Schotten-Baumann reaction protocol for acrylamide synthesis

Application Note: Schotten-Baumann Protocol for High-Fidelity Acrylamide Warhead Synthesis

Abstract & Strategic Relevance

The acrylamide moiety serves as the kinetic "warhead" for a vast majority of FDA-approved Targeted Covalent Inhibitors (TCIs), including Ibrutinib (BTK), Osimertinib (EGFR), and Sotorasib (KRAS G12C) . While the Schotten-Baumann reaction—acylation of an amine with an acid chloride under basic conditions—is chemically fundamental, its application in late-stage drug synthesis requires rigorous control. Improper execution leads to hydrolysis of the labile acryloyl chloride, polymerization of the warhead, or incomplete conversion due to HCl sequestration.

This guide details two validated protocols: the Classical Biphasic Method (robust for polar amines) and the Modified Anhydrous Method (standard for complex lipophilic intermediates), along with a "Pro-Route" utilizing 3-chloropropionyl chloride to mitigate polymerization risks.

Mechanistic Principles

The reaction relies on the nucleophilic attack of a primary or secondary amine onto the carbonyl carbon of acryloyl chloride. The base serves a dual purpose: it acts as a proton scavenger to neutralize the generated HCl (driving the equilibrium forward) and, in biphasic systems, maintains the pH to keep the amine unprotonated (nucleophilic).

Key Mechanistic Risks:

-

Hydrolysis: Water competes with the amine for the acyl chloride. Although amines are superior nucleophiles, poor mixing or low amine concentration favors hydrolysis to acrylic acid.

-

Polymerization: The vinyl group is susceptible to radical polymerization, triggered by heat or light.

-

Michael Addition: The product (acrylamide) is a Michael acceptor; excess amine can add to the double bond, forming a byproduct.

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic acyl substitution pathway. The base is critical for scavenging HCl to prevent protonation of the amine starting material.

Experimental Protocols

Method A: Classical Biphasic Conditions

Best for: Polar amines, salts (e.g., hydrochloride salts), or scale-up where organic solvent minimization is desired.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Electrophile: Acryloyl chloride (1.1 – 1.2 equiv)

-

Solvent: DCM or EtOAc (Organic phase) / Water (Aqueous phase)

-

Base: NaOH or K₂CO₃ (2.0 – 3.0 equiv)

Protocol:

-

Preparation: Dissolve the amine in the organic solvent (e.g., DCM). If the amine is a salt (e.g., R-NH2[1]·HCl), dissolve it in the minimum amount of water.

-

Biphasic Setup: Combine the organic and aqueous phases in a flask with vigorous stirring. High shear mixing is critical to increase the interfacial surface area .

-

Cooling: Cool the mixture to 0°C using an ice bath. Causality: Low temperature suppresses the rate of hydrolysis and prevents thermal polymerization.

-

Addition: Add the base (as an aqueous solution) if not already present. Then, add acryloyl chloride dropwise over 15–30 minutes.

-

Note: Maintain temperature < 5°C. Rapid addition causes localized heating and hydrolysis.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

-

Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove acrylic acid byproduct), and finally Brine. Dry over Na₂SO₄ and concentrate below 30°C .

Method B: Modified Anhydrous Conditions (MedChem Standard)

Best for: Lipophilic, complex drug intermediates, or water-sensitive substrates.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Electrophile: Acryloyl chloride (1.05 – 1.1 equiv)

-

Solvent: Anhydrous DCM or THF

-

Base: Triethylamine (TEA) or DIPEA (Hunig’s Base) (1.2 – 1.5 equiv)

Protocol:

-

Dissolution: Dissolve amine and base in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool to -10°C to 0°C .

-

Addition: Add acryloyl chloride (diluted in a small volume of DCM) dropwise.

-

Visual Check: White precipitate (amine hydrochloride salt) will form immediately.

-

-

Monitoring: Monitor by TLC or LCMS. Reaction is typically complete within 30 minutes.

-

Quench: Quench with a small amount of MeOH or water.

-

Purification: Standard aqueous workup (as above). Flash chromatography is often required to remove traces of oligomers.

Method C: The "Pro-Route" (3-Chloropropionyl Chloride)

Best for: Avoiding polymerization of unstable acryloyl chloride during storage or handling. Used in the synthesis of Osimertinib .

-

React amine with 3-chloropropionyl chloride (stable liquid) using Method B.

-

Isolate the intermediate (3-chloropropionamide).

-

Treat with excess TEA (2.5 equiv) at RT or mild heat (40°C) to induce E2 elimination of HCl, generating the acrylamide in situ.

Workflow Visualization

Figure 2: Decision Tree & Workflow

Caption: Operational workflow for selecting the correct Schotten-Baumann variant based on substrate solubility.

Critical Data & Troubleshooting

Table 1: Optimization Parameters

| Parameter | Recommendation | Causality / Scientific Rationale |

| Temperature | < 5°C | Higher temps increase hydrolysis rates (Method A) and polymerization risk. |

| Stoichiometry | 1.0 : 1.1 (Amine:Acid Chloride) | Excess acid chloride leads to "bis-acrylamide" formation on primary amines. |

| Base Choice | Inorganic (NaOH) for Biphasic; DIPEA for Organic | DIPEA is non-nucleophilic and prevents quaternary salt formation side reactions. |

| Concentration | 0.1 M - 0.2 M | High dilution favors intramolecular reaction; high concentration favors polymerization. |

| Stabilizer | MEHQ / BHT | Often present in commercial acryloyl chloride. Do not remove unless necessary. |

Self-Validating Troubleshooting

-

Issue: Low Yield / Recovery of Starting Material.

-

Diagnosis: Hydrolysis of acryloyl chloride occurred faster than acylation.

-

Fix: Increase stirring rate (Method A) or ensure anhydrous solvents (Method B). Switch to Method C (3-chloropropionyl chloride).

-

-

Issue: Insoluble Gel Formation.

-

Diagnosis: Polymerization of the product.[2]

-

Fix: Add a radical inhibitor (hydroquinone) to the reaction; keep temperature strictly < 0°C; avoid rotary evaporation at high bath temps (>30°C).

-

-

Issue: Extra Peak M+56 in LCMS.

-

Diagnosis: Michael addition of the amine to the product.

-

Fix: Ensure the acid chloride is added to the amine, or use a slight excess of acid chloride to consume all amine rapidly.

-

Safety & Handling

-

Acryloyl Chloride: Lachrymator, highly toxic, and corrosive. Must be handled in a fume hood. Reacts violently with water .

-

Acrylamides: Many are neurotoxins (cumulative) and potential carcinogens. Wear double nitrile gloves.

-

Waste: Quench excess acid chloride with methanol/base before disposal.

References

-

Che, A. (2023).[3][4] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]

-

Salaklang, J., et al. (2020).[5][6] Telescoped continuous flow synthesis of phenyl acrylamide. ResearchGate. Available at: [Link]

-

Mertens, E., et al. (2015). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. Available at: [Link]

-

L.S. College. (2020). Schotten–Baumann reaction Protocol and Mechanism. Available at: [Link]

Sources

Application Note: Precision Tuning of Thermoresponsive Hydrogels using N-(2-fluorophenyl)acrylamide

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of the fluorinated monomer N-(2-fluorophenyl)acrylamide (NFPA) and its subsequent incorporation into a thermoresponsive hydrogel network.

Executive Summary

Thermoresponsive hydrogels, particularly those based on poly(N-isopropylacrylamide) (PNIPAM), are cornerstones of smart drug delivery. However, the standard Lower Critical Solution Temperature (LCST) of PNIPAM (~32°C) is often too rigid for specific physiological targeting.

This guide introduces N-(2-fluorophenyl)acrylamide (NFPA) as a potent hydrophobic modifier. The incorporation of the 2-fluorophenyl motif serves two critical functions:

-

LCST Depression: The hydrophobic phenyl ring and fluorine atom lower the Volume Phase Transition Temperature (VPTT), allowing for triggering at lower thermal thresholds or "sharpening" the transition.

-

Fluorine-Drug Interactions: The fluorine atom enhances the loading capacity for hydrophobic fluorinated drugs (e.g., 5-Fluorouracil) via fluorous-fluorous interactions.

Monomer Synthesis: N-(2-fluorophenyl)acrylamide (NFPA)

Before hydrogel fabrication, the monomer must be synthesized with high purity to ensure consistent polymerization kinetics.

Reaction Mechanism

The synthesis follows a Schotten-Baumann condensation between acryloyl chloride and 2-fluoroaniline in the presence of a base scavenger.

Materials Required

-

Reagents: 2-Fluoroaniline (99%), Acryloyl chloride (freshly distilled), Triethylamine (TEA, anhydrous), Dichloromethane (DCM, anhydrous).

-

Equipment: 3-neck round-bottom flask (500 mL), dropping funnel, ice bath, rotary evaporator.

Step-by-Step Protocol

-

Setup: Purge a 500 mL 3-neck flask with nitrogen. Add 2-fluoroaniline (0.1 mol, 11.1 g) and TEA (0.12 mol, 12.1 g) to 200 mL of anhydrous DCM . Cool the mixture to 0°C in an ice bath.

-

Addition: Dilute acryloyl chloride (0.11 mol, 10.0 g) in 50 mL DCM. Add this solution dropwise to the reaction flask over 60 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side reactions.

-

Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

Workup:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with: 1M HCl (remove unreacted amine), Saturated NaHCO₃ (remove acid), and Brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Concentrate the solvent via rotary evaporation. Recrystallize the crude solid from an Ethanol/Water (1:[1]1) mixture.

-

Yield Check: Expect white needle-like crystals. Melting Point: ~74-76°C. Confirm structure via ¹H-NMR (distinct vinyl protons at 5.8–6.4 ppm).

Hydrogel Fabrication Protocol

We will prepare a Poly(NIPAM-co-NFPA) hydrogel. By varying the NFPA feed ratio, you can modulate the swelling behavior.[2]

Experimental Design (The "Library" Approach)

Construct a series of hydrogels with increasing NFPA content to determine the optimal transition temperature for your application.

| Component | Role | Control (G0) | G1 (Low F) | G2 (Med F) | G3 (High F) |

| NIPAM | Base Monomer | 1.00 g | 0.95 g | 0.90 g | 0.85 g |

| NFPA | Hydrophobic Modifier | 0 g | 0.05 g | 0.10 g | 0.15 g |

| MBA | Crosslinker | 20 mg | 20 mg | 20 mg | 20 mg |

| APS | Initiator | 10 mg | 10 mg | 10 mg | 10 mg |

| TEMED | Accelerator | 20 µL | 20 µL | 20 µL | 20 µL |

| Solvent | DMSO/Water (50:50) | 10 mL | 10 mL | 10 mL | 10 mL |

Note: A mixed solvent (DMSO/Water) is required because NFPA is hydrophobic and may not dissolve in pure water initially.

Fabrication Steps

-

Dissolution: Dissolve NIPAM, NFPA, and MBA (N,N'-Methylenebisacrylamide) in the solvent mixture in a glass vial. Vortex until clear.

-

Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen (a radical scavenger).

-

Initiation: Add Ammonium Persulfate (APS) followed immediately by TEMED. Gently mix (do not introduce bubbles).

-

Polymerization: Pipette the solution into a glass mold (e.g., between two glass plates separated by a 1mm spacer) or cylindrical vials.

-

Curing: Allow polymerization to proceed at 4°C for 24 hours. Why 4°C? Low-temperature polymerization yields a more homogeneous network structure (cryogelation effect) and prevents premature phase separation during synthesis.

-

Washing (Critical): Remove the hydrogels and immerse them in a large excess of distilled water. Change water daily for 5 days to leach out DMSO, unreacted monomers, and oligomers.

Characterization & Validation

Swelling Ratio (SR) Analysis

To verify thermoresponsiveness, measure the gravimetric swelling ratio:

Protocol:

-

Equilibrate hydrogels in deionized water at 20°C.

-

Increase temperature in 2°C increments (hold for 20 mins at each step).

-

Blot surface water and weigh.[3]

-

Expectation: You will observe a sharp decrease in mass (collapse) near the VPTT.

-

G0 (Pure NIPAM): VPTT ≈ 32°C.[4]

-

G2 (10% NFPA): VPTT ≈ 20-25°C (Shifted lower due to hydrophobicity).

-

Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the molecular mechanism of the phase transition.

Figure 1: Workflow for NFPA synthesis and the reversible thermoresponsive mechanism of the resulting hydrogel.

References

-

Monomer Synthesis Basis

- Reaction of acryloyl chloride with amines (Schotten-Baumann).

-

Stevens, C. V., et al. "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." ChemSusChem, 2016.

-

Thermoresponsive Mechanism

- Tuning LCST via Hydrophobic N-substitution.

-

Liu, R., et al. "Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions." Polymer, 1999.

-

Hydrogel Preparation Standard

- Standard NIPAM/MBA/APS protocol.

-

Soleimani, F., et al. "Drug Release Study from Superabsorbent Hydrogel Based on Poly-2-acrylamido-2-methylpropanesulfonic Acid." Asian Journal of Chemistry, 2013.

-

Fluorine Effect in Polymers

- Impact of fluorination on hydrophobicity and phase transition.

-

Mabrouk, M., et al. "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer." American Journal of Polymer Science, 2012.

Sources

copolymerization of NIPAM with N-(2-fluorophenyl)acrylamide

Application Note: Controlled Copolymerization of N-Isopropylacrylamide (NIPAM) with N-(2-fluorophenyl)acrylamide (NFPA) for Tunable Thermoresponsive Drug Delivery

Executive Summary

This application note details the synthesis, purification, and characterization of poly(N-isopropylacrylamide-co-N-(2-fluorophenyl)acrylamide) [poly(NIPAM-co-NFPA)]. While Poly(NIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), its hydrophilicity often limits the loading of hydrophobic drug payloads. The incorporation of N-(2-fluorophenyl)acrylamide (NFPA) serves two critical functions:

-

LCST Modulation: The hydrophobic aromatic ring lowers the Lower Critical Solution Temperature (LCST), allowing for sharp phase transitions at or slightly below physiological temperatures (hyperthermia triggering).

-

Fluorine-Mediated Loading: The ortho-fluorine substituent introduces unique electronic effects and metabolic stability, enhancing

stacking interactions with aromatic drug molecules (e.g., Doxorubicin, Paclitaxel) compared to non-fluorinated analogs.

Monomer Synthesis: N-(2-fluorophenyl)acrylamide (NFPA)

Note: NFPA is not widely available commercially and must be synthesized via nucleophilic acyl substitution.

Reagents & Equipment

-

Precursors: 2-Fluoroaniline (1.0 eq), Acryloyl chloride (1.1 eq).

-

Base: Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Atmosphere: Nitrogen or Argon.[1]

Protocol

-

Setup: Purge a 250 mL 3-neck round-bottom flask with

. Add 2-Fluoroaniline (50 mmol) and TEA (60 mmol) to 100 mL of anhydrous DCM. Cool to 0°C in an ice bath. -

Addition: Add Acryloyl chloride (55 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. HCl gas generation is neutralized by TEA.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will darken, and triethylamine hydrochloride salts will precipitate.

-

Workup:

-

Filter off the precipitated salts.

-

Wash the filtrate sequentially with:

-

1M HCl (2x 50 mL) – removes unreacted aniline.

-

Sat.

(2x 50 mL) – removes unreacted acid. -

Brine (1x 50 mL).

-

-

Dry organic layer over

and concentrate via rotary evaporation.

-

-

Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:4).

-

Yield Target: >75%

-

Validation:

-NMR (CDCl3) should show vinyl protons (5.8–6.4 ppm) and aromatic protons (7.0–8.2 ppm).

-

Copolymerization Protocol

Method: Free Radical Polymerization (FRP).[2][3][4] Rationale: FRP is robust, tolerant of trace impurities, and sufficient for establishing structure-property relationships. For precise molecular weight control (PDI < 1.2), RAFT polymerization is recommended as an advanced alternative.

Experimental Design Table

To tune the LCST, vary the molar feed ratio of the hydrophobic NFPA monomer.

| Formulation ID | NIPAM (mol %) | NFPA (mol %) | Predicted LCST (°C) |

| PN-0 (Control) | 100 | 0 | 32.0 |

| PN-F5 | 95 | 5 | ~28.5 |

| PN-F10 | 90 | 10 | ~24.0 |

| PN-F15 | 85 | 15 | < 20.0 (Insoluble at RT) |

Step-by-Step Procedure

-

Preparation: In a Schlenk tube, dissolve NIPAM (recrystallized from hexane) and synthesized NFPA (according to Table 1 ratios) in 1,4-Dioxane (Total monomer concentration: 1.0 M).

-

Initiator: Add Azobisisobutyronitrile (AIBN) (1 mol% relative to total monomer).

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation). Backfill with

. -

Polymerization: Immerse the sealed tube in an oil bath at 70°C for 16–24 hours.

-

Note: Viscosity will increase significantly.

-

-

Termination: Quench the reaction by cooling the tube in liquid nitrogen or an ice bath and exposing it to air.

-

Purification (Critical):

-

Dilute the reaction mixture with a small amount of THF.

-

Dropwise precipitate into a 10-fold excess of cold Diethyl Ether .

-

Filter the white precipitate.

-

Reprecipitation: Redissolve in THF and precipitate into Ether again to ensure removal of unreacted NFPA monomer (which is toxic).

-

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

A. Structural Confirmation ( -NMR)

Dissolve 10 mg of polymer in

-

NIPAM Signal: Isopropyl methine proton at 3.9 ppm .

-

NFPA Signal: Aromatic protons at 7.0–7.5 ppm .

-

Calculation: Calculate copolymer composition (

) by integrating the aromatic peak area relative to the isopropyl peak area.

B. LCST Determination (Cloud Point)

-

Prepare a 1.0 mg/mL solution of the copolymer in DI water.

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor transmittance at 500 nm while heating from 20°C to 50°C at 1°C/min.

-

Definition: The LCST is defined as the temperature at 50% transmittance.

Mechanistic Workflow (Visualization)

The following diagram illustrates the synthesis pathway and the thermoresponsive behavior logic.

Caption: Synthesis workflow from monomer creation to thermoresponsive phase transition.

References

-

Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link

- Foundational text on NIPAM properties and LCST behavior.

-

Mokhtar, S. M., et al. (2017).[5] Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science, 7(1), 1-7.[5] Link

- Protocol basis for synthesizing fluorin

-

Rzaev, Z. M., et al. (2007). Functional copolymers of N-isopropylacrylamide for bioengineering applications. Progress in Polymer Science, 32(5), 534-595. Link

- Review of copolymerization str

-

Imaz, A., & Forcada, J. (2011). N-isopropylacrylamide/N-phenylacrylamide based biocompatible temperature-sensitive microgels. Journal of Polymer Science Part A: Polymer Chemistry, 49(15), 3218-3227. Link

- Establishes the effect of N-phenylacrylamide deriv

Sources

Application Note: Covalent Docking Protocols for N-(2-fluorophenyl)acrylamide Kinase Inhibitors

Introduction & Mechanistic Basis[1][2][3][4]

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering advantages in potency, selectivity, and prolonged duration of action (residence time). This guide focuses on the N-(2-fluorophenyl)acrylamide warhead, a privileged scaffold found in next-generation inhibitors targeting EGFR (e.g., T790M/C797S mutants), BTK, and JAK3.

Unlike standard non-covalent docking, modeling this class requires simulating a chemical reaction—specifically, the Michael addition of a nucleophilic cysteine thiolate to the electrophilic

The "Ortho-Fluorine" Effect

The specific inclusion of the N-(2-fluorophenyl) moiety is not merely decorative. The fluorine atom at the ortho position of the aniline ring serves two critical computational functions that must be accounted for in your protocol:

-

Conformational Lock: Steric repulsion between the fluorine and the carbonyl oxygen (or amide hydrogen) restricts rotation around the

bond, pre-organizing the ligand into a bioactive conformation. -

Metabolic Stability: It blocks metabolic oxidation at the susceptible ortho position.

Critical Mechanism:

Pre-Docking Preparation Workflows

Success in covalent docking is 90% preparation. Errors here propagate into failed pose predictions.

Protein Preparation (The Receptor)

Standard protonation algorithms often misclassify the active site cysteine.

-

Step 1: Retrieve the crystal structure (e.g., PDB: 4G5J for EGFR).[1]

-

Step 2: Remove non-essential waters, but retain catalytic waters that may act as proton shuttles for the Michael addition.

-

Step 3 (Crucial): Manually inspect the target cysteine (e.g., Cys797 in EGFR, Cys481 in BTK). Ensure it is accessible.

-

Step 4: Protonation State: While the reaction requires a thiolate (

), most docking software requires the residue to be defined as a standard Cysteine (-

Guidance: If using Gold , keep as Cys. If using AutoDock4 , you may need to edit the PDBQT to remove the HG hydrogen.

-

Ligand Preparation (The Warhead)

-

Step 1: Generate the 3D conformer.

-

Step 2: Torsion Check: Verify the dihedral angle of the N-(2-fluorophenyl) bond. It should not be planar (0° or 180°) but twisted (typically ~30-60°) due to the fluorine steric clash.

-

Step 3: Define the Reaction Center .

Computational Workflow: Covalent Docking

This protocol synthesizes best practices from Schrödinger (CovDock), CCDC (Gold), and AutoDock methodologies.

Diagram: The Covalent Docking Logic Flow

Caption: Logic flow for covalent docking, emphasizing the critical "Distance Filter" step before bond formation to prevent physically impossible reactions.

Step-by-Step Protocol

Step A: Reaction Definition

You must explicitly define the chemistry. Most software uses a "reaction file" or "smart pattern."

-

SMARTS Pattern for N-(2-fluorophenyl)acrylamide: -[N:3]-[c:4]1[c:7][c:8][c:9][c:10]1 >> -[N:3]-[c:4]1[c:7][c:8][c:9][c:10]1 (Simplified representation; actual SMARTS must target the alkene).

-

Reaction Constraint:

-

Target: Cysteine Sulfur (SG).

-

Source: Acrylamide

-Carbon.[1] -

Bond Length:

(typical C-S bond). -

Bond Angles: Tetrahedral geometry at the

-Carbon after reaction.

-

Step B: Grid Generation

-

Center: Centered on the centroid of the target Cysteine residue.

-

Box Size:

. (Ensure the box is large enough to accommodate the "tail" of the inhibitor, which may extend into the solvent). -

Constraints: Apply a Positional Constraint (radius 3.0 Å) on the acrylamide

-carbon to ensure it samples near the Cysteine sulfur.

Step C: Docking Execution

-

Conformational Sampling: The software places the ligand into the binding site without the bond first (Pre-reactive state).

-

Filtering: Poses where the distance between Cys-SG and Ligand-C

> 4.5 Å are discarded. -

Bond Formation: The topology is altered to connect the atoms.

-

Minimization: The side chain and ligand are minimized to relieve steric clashes caused by the new bond. This is critical for N-(2-fluorophenyl) analogs because the rigid phenyl ring can easily clash with the "gatekeeper" residue if not relaxed.

Data Analysis & Interpretation

Quantitative assessment of covalent docking requires different metrics than standard docking. Do not rely solely on the "Docking Score."

Key Metrics Table

| Metric | Acceptable Range | Interpretation |

| RMSD (Pre-reactive) | < 2.0 Å | How well the non-covalent pose mimics the crystal structure before reaction. |

| Bond Length (C-S) | 1.80 ± 0.05 Å | Deviations indicate severe strain; the pose is likely an artifact. |

| Bond Angle (C-C-S) | 109.5° ± 5° | Assessing the tetrahedral geometry of the new |

| Strain Energy | < 10 kcal/mol | The energy penalty paid to distort the ligand/protein to form the bond. High strain = False Positive.[3] |

| H-Bond (Hinge) | Present | The amide NH or backbone usually H-bonds to the hinge region (e.g., Met793 in EGFR). |

Visual Validation Checklist

Troubleshooting Common Failures

Issue 1: "No poses found"

-

Cause: The "N-(2-fluorophenyl)" group is too bulky and clashes with the gatekeeper residue (e.g., T790M) during the initial sampling.

-

Solution: Increase the "Scaling Factor" for van der Waals radii (soften the potential) to 0.8 during the initial docking phase, then harden it to 1.0 during the final minimization.

Issue 2: "High Strain Energy"

-

Cause: The ligand is forced to rotate the amide bond to reach the cysteine, breaking the conjugation with the phenyl ring.

-

Solution: Check the input conformers. Ensure the amide-phenyl torsion is penalized if it deviates from the preferred twisted conformation.

Issue 3: Wrong Stereochemistry

-

Cause: The software generated the wrong enantiomer at the new C-S bond.

-

Solution: If using Gold or CovDock, specify the reaction to sample both stereoisomers, or manually define the vector of attack (typically

relative to the C=C plane).

References

-

Zhu, K., et al. (2014). "Docking covalent inhibitors: a parameter optimization study." Journal of Chemical Information and Modeling. Link

-

London, N., et al. (2014). "Covalent Docking of Kinase Inhibitors with Schrödinger CovDock." Journal of Chemical Information and Modeling. Link

-

Kumalo, H.M., et al. (2015). "Molecular docking, dynamics and binding free energy studies of covalent inhibitors." Journal of Molecular Graphics and Modelling. Link

-

Schrödinger, LLC. "CovDock User Manual." Schrödinger Documentation. Link

-

Bianco, G., et al. (2016). "Covalent docking using AutoDock: Two-point attractor and flexible side chain methods." Protein Science. Link

-

Remington, J.M., et al. (2021). "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society. Link

Sources

Application Note: Solid-Phase Synthesis of Peptides Containing N-(2-fluorophenyl)acrylamide Warheads

This Application Note is designed for researchers in medicinal chemistry and chemical biology, focusing on the synthesis of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs).

Abstract & Strategic Overview

The N-(2-fluorophenyl)acrylamide moiety is a privileged electrophile in the design of Targeted Covalent Inhibitors (TCIs). Unlike simple acrylamides, the inclusion of a fluorine atom at the ortho-position of the N-phenyl ring modulates the warhead's reactivity through electronic withdrawal and steric conformation. This "Goldilocks" reactivity is critical: it is sufficiently electrophilic to react with a specific non-catalytic cysteine residue (via Michael addition) but stable enough to minimize off-target toxicity caused by indiscriminate reaction with glutathione or other cellular thiols.

This guide details the Solid-Phase Peptide Synthesis (SPPS) strategy for integrating this warhead. Because the N-(2-fluorophenyl)acrylamide group is not available as a standard amino acid, it must be constructed on-resin using a "Linker-Activation" strategy.

Key Chemical Challenges

-

Aniline Nucleophilicity: The amine precursor is an electron-deficient aniline (due to the fluorine), making it a poor nucleophile for standard coupling.

-

Acrylamide Stability: The acrylamide double bond is susceptible to polymerization or Michael addition by scavengers during the cleavage step.

-

Regioselectivity: Ensuring the acryloyl group reacts only with the target aniline and not other reactive side chains.

Experimental Workflow & Logic

The synthesis follows a linear assembly strategy. The peptide backbone is constructed first, followed by the attachment of a bifunctional "Linker" (usually a fluorinated aminobenzoic acid), and finally, the acrylamide warhead is installed ("capped") before cleavage.

Diagram: Synthetic Pathway (Graphviz)

Caption: Step-wise workflow for the on-resin construction of the N-(2-fluorophenyl)acrylamide warhead.

Materials & Reagents

| Component | Reagent Specification | Purpose |

| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Provides C-terminal amide; stable for Fmoc chemistry. |

| Linker | Fmoc-4-amino-3-fluorobenzoic acid | The scaffold providing the 2-fluoroaniline moiety. |

| Warhead Source | Acryloyl Chloride (Freshly distilled) | The electrophile source. Note: Acrylic acid/HATU is often too slow for anilines. |

| Base | DIPEA (N,N-Diisopropylethylamine) | Proton scavenger. |

| Solvent | DCM (Dichloromethane) / DMF | DCM is crucial for the acrylation step to prevent hydrolysis. |

| Coupling Agent | HATU / HOAt | High-efficiency coupling for the linker attachment. |

Detailed Protocol

Phase 1: Backbone Assembly & Linker Attachment

Objective: Synthesize the peptide and attach the fluorinated aniline scaffold.

-

Peptide Synthesis: Perform standard Fmoc-SPPS on Rink Amide resin. Ensure the final N-terminal Fmoc is removed.

-

Linker Coupling:

-

Dissolve Fmoc-4-amino-3-fluorobenzoic acid (4 eq relative to resin loading) and HATU (3.9 eq) in DMF.

-

Add DIPEA (8 eq).

-

Add the solution to the resin and shake for 2 hours at room temperature.

-

Note: The coupling of benzoic acid derivatives to primary amines is generally efficient.

-

Wash resin: DMF (3x), DCM (3x).

-

-

Linker Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash extensively with DMF (5x) and DCM (5x) .

-

Critical Check: Perform a chloranil test. The beads should stain specific for secondary/aromatic amines (though anilines react slowly, a positive result confirms deprotection).

-

Phase 2: Warhead Installation (On-Resin Acrylation)

Objective: Acylate the sterically hindered, electron-deficient 2-fluoroaniline.

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. Work in a fume hood.

-

Preparation: Swell the resin in anhydrous DCM (Dichloromethane) for 15 minutes. DMF is avoided here to prevent potential side reactions with the acid chloride and to facilitate faster reaction kinetics.

-

Reaction:

-

Prepare a solution of Acryloyl Chloride (5 eq) and DIPEA (10 eq) in anhydrous DCM (approx 5 mL per gram of resin).

-

Protocol Tip: Add the DIPEA to the resin suspension before adding the acryloyl chloride solution to neutralize HCl immediately.

-

Add the solution to the resin.

-

Shake gently for 1 hour at room temperature.

-

-

Repetition (Double Coupling):

-

Drain and wash with DCM (1x).

-

Repeat the acrylation step with fresh reagents for another 1 hour to ensure quantitative conversion of the unreactive aniline.

-

-

Washing:

-

Wash with DCM (5x) to remove excess acid chloride.

-

Wash with DMF (3x) and MeOH (3x) to shrink and dry the resin if storing, or proceed to cleavage.

-

Phase 3: Cleavage & Isolation

Objective: Release the peptide without damaging the Michael acceptor.

The "Thiol Paradox": Standard cleavage cocktails use thiols (EDT, DTT) to scavenge carbocations. However, thiols will irreversibly react with the acrylamide warhead via Michael addition.

Protocol:

-

Cocktail Preparation: Prepare a Thiol-Free cleavage cocktail:

-

TFA (Trifluoroacetic acid): 95%

-

TIS (Triisopropylsilane): 2.5%

-

H2O (Water): 2.5%

-

Alternative: If the peptide contains Trp/Met and oxidation is a concern, use Phenol (2.5%) instead of water. Do NOT use Ethanedithiol (EDT).

-

-

Cleavage:

-

Add cocktail to the resin (10 mL per gram resin).

-

Shake for 2–3 hours.

-

-

Precipitation:

-

Filter the TFA solution into cold diethyl ether (-20°C).

-

Centrifuge to pellet the peptide. Wash pellet 2x with cold ether.

-

-

Lyophilization: Dissolve the pellet in H2O/Acetonitrile (1:1) and lyophilize.

Quality Control & Troubleshooting

Analytical Expectations

-

Mass Spectrometry: You should observe the mass of the parent peptide + Linker + Acryloyl group (C3H2O).

-

Check: If Mass = Target + 72 Da, you likely have a Michael adduct with DTT or EDT (if used by mistake).

-

Check: If Mass = Target + 18 Da, you may have hydration of the double bond (rare, but possible in strong acid if not dry).

-

-

HPLC: The acrylamide peptide will typically elute later than the non-acrylated precursor due to the capping of the amine.

Common Issues Table

| Issue | Probable Cause | Solution |

| Incomplete Acrylation | Low nucleophilicity of 2-fluoroaniline. | Use Acryloyl Chloride (not acrylic acid).[1] Perform double coupling. Ensure solvent is anhydrous DCM. |

| Polymerization | Free radical generation during workup. | Add a trace of hydroquinone to the cleavage cocktail if polymerization is observed (rare in SPPS). Keep cleavage time minimal. |

| Adduct Formation | Presence of thiols in cleavage cocktail. | Strictly avoid EDT/DTT. Use TIS as the primary scavenger. |

| Side-chain Acylation | Acryloyl chloride reacting with Tyr/Ser/Thr. | Ensure these residues are fully protected (tBu/Trt) during the acrylation step. Do not deprotect side chains before acrylation. |

References

-

Design of Covalent Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307-317. Link

-

Acrylamide Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link

- SPPS of Covalent Probes: Leproust, E., et al. (2022). Synthesis of Acrylamide-Based Covalent Inhibitors via Solid-Phase Chemistry. Methods in Enzymology.

-

Tuning Reactivity with Fluorine: Bandyopadhyay, A., & Gao, J. (2016). Targeting the Cysteine Proteome with Warheads.[1][2][3] Current Opinion in Chemical Biology. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Acryloyl Chloride, TFA). Always consult the Safety Data Sheet (SDS) and adhere to institutional safety guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating and Inhibiting Off-Target Glutathione Conjugation of Acrylamide Drugs

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylamide-based covalent inhibitors. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with off-target glutathione conjugation. Our goal is to move beyond simple protocols and provide a framework for understanding, troubleshooting, and mitigating this critical issue in your experiments.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational concepts regarding acrylamide drugs and their interaction with glutathione (GSH), the most abundant intracellular thiol.

Q1: What is the fundamental mechanism of action for acrylamide drugs?

A: Acrylamide-containing drugs are a class of targeted covalent inhibitors. Their efficacy relies on an electrophilic "warhead"—the acrylamide group—which forms a permanent, covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein.[1] This reaction is a Michael addition, where the thiol group of the cysteine attacks the β-carbon of the acrylamide's α,β-unsaturated system.[2] This irreversible binding leads to sustained inhibition of the target protein's function, a desirable property for achieving a prolonged therapeutic effect.[1]

Q2: Why is glutathione (GSH) a specific problem for acrylamide drugs?

A: Glutathione (GSH) is a tripeptide (glutamate-cysteine-glycine) present in millimolar concentrations within cells, making it the most abundant low-molecular-weight thiol.[3] Its primary role is to protect cells from oxidative stress and detoxify electrophilic compounds.[4][5] The same chemical principle that makes an acrylamide drug effective against its cysteine-containing target also makes it highly susceptible to reaction with the cysteine residue in GSH.[2][6] This off-target reaction can occur spontaneously or be catalyzed by Glutathione S-transferase (GST) enzymes, which are dedicated to this type of conjugation.[7][8]

Q3: What are the downstream consequences of significant off-target GSH conjugation?

A: The consequences are twofold and can severely compromise your experimental results and the viability of a drug candidate:

-

Reduced Potency and Efficacy: Every drug molecule that reacts with GSH is a molecule that cannot reach its intended protein target. This sequestration effect effectively lowers the available concentration of your drug at the target site, leading to a discrepancy between biochemical potency (in a purified system) and cellular potency.

Q4: What is the chemical mechanism of off-target GSH conjugation?

A: The reaction is a classic Thiol-Michael addition. The deprotonated thiol (thiolate) of GSH's cysteine residue acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylamide warhead. This forms a stable carbon-sulfur bond, creating a drug-GSH conjugate (adduct).

Caption: Michael addition of GSH to an acrylamide warhead.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted as a series of common problems followed by a diagnostic workflow and recommended actions.

Issue 1: "My compound is potent in my biochemical assay but shows a significant loss of activity in cell-based assays."

This is a classic indicator of poor cell permeability or high off-target reactivity. GSH conjugation is a primary suspect.

Troubleshooting Workflow:

-

Hypothesis: The drug is being depleted by intracellular GSH before it can reach its target.

-

Diagnostic Test: Perform an in vitro GSH stability assay (See Protocol 1). This involves incubating your compound with a physiologically relevant concentration of GSH (e.g., 5 mM) and measuring the rate of compound depletion over time using LC-MS.[11]

-

Interpreting the Results:

-

Rapid Depletion (t½ < 1-2 hours): High reactivity with GSH is very likely the cause of the potency drop. Your compound is being sequestered.

-

Slow or No Depletion (t½ >> hours): GSH reactivity is low. You should investigate other causes, such as poor membrane permeability, active efflux by cellular transporters, or degradation by other metabolic enzymes.[12][13]

-

-

Next Steps:

-

If GSH reactivity is high, proceed to medicinal chemistry efforts to modify the warhead (See Section 4).

-

If GSH reactivity is low, perform permeability assays (e.g., PAMPA) or use efflux pump inhibitors to diagnose other potential issues.

-

Issue 2: "My compound shows dose-dependent cytotoxicity that doesn't correlate with the known phenotype of inhibiting its primary target."

This suggests that the observed cell death is due to an off-target effect. Depletion of the cellular antioxidant pool by GSH conjugation is a common cause.

Troubleshooting Workflow:

-

Hypothesis: The drug's reactivity is causing widespread GSH depletion, leading to oxidative stress and cell death.

-

Diagnostic Tests:

-

Confirm GSH Adduct Formation: Use high-resolution LC-MS/MS to analyze cell lysates treated with your compound. Search for the specific mass of the expected drug-GSH adduct (See Protocol 2).

-

Measure Cellular GSH Levels: Use a commercial kit (e.g., Ellman's reagent-based assay) to quantify total GSH levels in cells after treatment with your compound. A significant decrease in GSH levels compared to vehicle-treated cells supports the hypothesis.

-

Assess Oxidative Stress: Use probes like DCFDA to measure the generation of reactive oxygen species (ROS) in treated cells. An increase in ROS concurrent with GSH depletion is strong evidence for this off-target toxicity mechanism.[9]

-

-

Causality Check: Synthesize a control compound where the acrylamide warhead is saturated (i.e., converted to a propionamide). This "non-reactive" analog should not be able to conjugate with GSH. If this control compound is significantly less cytotoxic, it strongly implicates the reactivity of the warhead as the source of toxicity.

-

Next Steps: The primary goal is to re-engineer the molecule to be less reactive. The structure-activity relationship (SAR) data from this investigation is crucial for guiding the redesign.

Caption: Workflow for investigating off-target GSH conjugation.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize parameters for your specific compound and system.

Protocol 1: In Vitro GSH Stability Assay

This assay quantifies the intrinsic chemical reactivity of your compound with GSH.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Reduced L-Glutathione (GSH)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

LC-MS system

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction by adding components in this order:

-

Phosphate buffer

-

GSH (to a final concentration of 5 mM)

-

Vortex gently to dissolve the GSH. Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Add the test compound to a final concentration of 10 µM. Vortex immediately. This is your t=0 time point.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of ice-cold ACN with 0.1% formic acid. This will precipitate proteins (if any) and stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial.

-

LC-MS Analysis: Analyze the samples by LC-MS. Monitor the peak area of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the remaining parent compound peak area versus time. The slope of this line can be used to calculate the reaction half-life (t½ = -0.693 / slope).

Self-Validation: Run a negative control (compound in buffer without GSH) to ensure the compound is not degrading through other mechanisms (e.g., hydrolysis). Run a positive control with a known reactive compound (e.g., N-ethylmaleimide) to ensure the assay is performing as expected.

Protocol 2: Detection of GSH Adducts by LC-MS/MS

This protocol is for identifying the drug-GSH conjugate in a complex mixture like cell lysate.

Principle: High-resolution mass spectrometry (HRMS) provides the accuracy needed to identify the adduct. Tandem MS (MS/MS) is used to fragment the adduct, yielding characteristic neutral losses or product ions that serve as a definitive signature of GSH conjugation.[14][15]

Sample Preparation:

-

Culture and treat cells with your test compound (e.g., at its IC90 concentration for 2-4 hours).

-

Harvest and lyse the cells in a buffer compatible with MS analysis (e.g., RIPA buffer followed by protein precipitation with cold ACN).

-

Clarify the lysate by centrifugation and transfer the supernatant for analysis.

MS Method Development:

-